S-Deoxo-6-oxo-fulvestrant

Description

Properties

IUPAC Name |

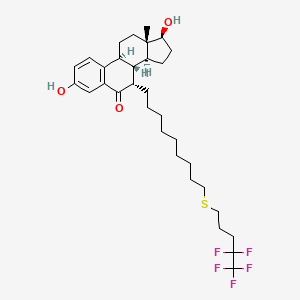

(7S,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45F5O3S/c1-30-17-15-23-22-12-11-21(38)20-25(22)29(40)24(28(23)26(30)13-14-27(30)39)10-7-5-3-2-4-6-8-18-41-19-9-16-31(33,34)32(35,36)37/h11-12,20,23-24,26-28,38-39H,2-10,13-19H2,1H3/t23-,24+,26+,27+,28+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJKDKSBKCPJCM-GYKPOOFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)C(C(=O)C4=C3C=CC(=C4)O)CCCCCCCCCSCCCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](C(=O)C4=C3C=CC(=C4)O)CCCCCCCCCSCCCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45F5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747480 | |

| Record name | S-Deoxo-6-oxo-fulvestrant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107606-70-1 | |

| Record name | (7α,17β)-3,17-Dihydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estra-1,3,5(10)-trien-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1107606-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Deoxo-6-oxo-fulvestrant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (7S,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[α]phenanthren-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Starting Materials

-

17-O-acetyl S-deoxo fulvestrant : Used in deuterium-labeled syntheses for isotopic internal standards.

-

6-Ketoestradiol : A cost-effective precursor in patent routes, enabling scalability.

-

Pentafluoropentanol mesylate : Introduces the fluorinated thioether side chain but poses handling challenges due to volatility and oxidation sensitivity.

Stepwise Synthesis and Reaction Mechanisms

Mesylation and Thiolation

The pentafluoropentanol mesylate intermediate is prepared by reacting pentafluoropentanol with methanesulfonyl chloride in dichloromethane. This step achieves quantitative yields under controlled conditions. Subsequent thiolation with thiourea under microwave irradiation (80°C, solvent-free) produces the thiol intermediate, avoiding solvent-related impurities.

Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Mesylation | Methanesulfonyl chloride, DCM, 0–5°C | ~99% |

| Thiolation | Thiourea, microwave (80°C), 30 min | 85–90% |

Nucleophilic Substitution

The thiol intermediate reacts with (7α,17β)-7-(9-bromononyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate in the presence of freshly ground sodium hydroxide. This minimizes deacetylation by-products compared to aqueous NaOH. Zinc powder is added as a reducing agent to prevent disulfide formation, a common impurity.

Optimization Note:

Miyaura Borylation and Oxidation

Palladium-catalyzed Miyaura borylation introduces a boronate ester at the 3-position, facilitated by microwave irradiation to accelerate reaction kinetics. Subsequent oxidation with hydrogen peroxide or sodium periodate yields the 6-keto group, finalizing the this compound structure.

Critical Parameters:

-

Microwave conditions : 100°C, 20 min, 150 W (reduces reaction time from 12 h to 30 min).

-

Oxidant stoichiometry : Molar ratio of 1:2.5 (compound : H₂O₂) ensures complete conversion.

Process Optimization and Impurity Control

By-Product Mitigation

Solvent and Temperature Effects

Analytical Characterization

This compound is validated via HPLC (98.5–99.2% purity), mass spectrometry ([M+H]⁺ = 605.2 m/z), and ¹H/¹³C NMR. Key spectral data:

Industrial-Scale Challenges

Raw Material Limitations

Regulatory Considerations

-

ICH Q3A/B guidelines : Control of sulfoxide impurity (<0.15%) is critical for drug substance approval.

-

Stability studies : Degradation <1% under accelerated conditions (40°C/75% RH, 6 months).

Emerging Methodologies

Scientific Research Applications

S-Deoxo-6-oxo-fulvestrant has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical method development and validation.

Biology: Studied for its interactions with estrogen receptors and its effects on cellular pathways.

Medicine: Investigated for its potential in treating hormone receptor-positive breast cancer.

Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in drug manufacturing.

Mechanism of Action

S-Deoxo-6-oxo-fulvestrant exerts its effects by binding to estrogen receptors in cancer cells. This binding leads to:

Downregulation of Estrogen Receptors: Reducing the number of receptors available for estrogen binding.

Degradation of Estrogen Receptors: Promoting the breakdown of estrogen receptors, thereby inhibiting estrogen signaling pathways.

Inhibition of Cell Proliferation: Preventing the growth and division of hormone receptor-positive cancer cells.

Comparison with Similar Compounds

Fulvestrant (Faslodex)

Structural Differences :

- Fulvestrant (CAS 129453-61-8) contains a 7α-alkylsulfinyl group, critical for ER binding and degradation .

Mechanistic and Pharmacological Profile :

Fulvestrant’s efficacy is well-documented in ER+ cancers, but its administration route limits patient compliance. This compound’s kinase inhibition may broaden its applicability to kinase-driven resistant cancers .

Other Deoxo Derivatives

S-Deoxo ∆6-Fulvestrant (CAS not specified)

- Structural Feature : Contains a ∆6 double bond, altering steric conformation compared to this compound .

- Activity : Preliminary data suggest reduced ER binding affinity but enhanced metabolic stability in vitro .

3-Deoxo-4,5-dihydro-5β-hydroxy Drospirenone (CAS not specified)

Kinase-Targeting Analogs

Compounds like (5S)-5-benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium (corrected name from ) share kinase-inhibitory properties but lack ER-targeting moieties.

Biological Activity

S-Deoxo-6-oxo-fulvestrant, a derivative of fulvestrant, is an emerging compound in the field of oncology, particularly for the treatment of estrogen receptor-positive breast cancer. This article delves into its biological activity, examining its mechanism of action, efficacy in clinical settings, and comparative studies with other therapeutic agents.

Overview of Fulvestrant and Its Derivatives

Fulvestrant is a selective estrogen receptor downregulator (SERD) that has been established as an effective treatment for hormone receptor-positive breast cancer. It works by binding to estrogen receptors (ERs), leading to their degradation and thereby inhibiting estrogen-mediated tumor growth. This compound is designed to enhance the antiestrogenic properties of fulvestrant while potentially improving pharmacokinetic profiles.

This compound functions primarily through:

- Estrogen Receptor Binding : It competitively binds to ERα, which is crucial for the proliferation of ER-positive breast cancer cells.

- Downregulation of ER : Similar to fulvestrant, it induces the degradation of ERs, thereby reducing estrogen signaling within cancer cells.

Research indicates that this compound exhibits a potent inhibitory effect on cell proliferation in various breast cancer cell lines, including those resistant to conventional therapies.

In Vitro Studies

In vitro studies have demonstrated that this compound shows significant anti-proliferative effects on breast cancer cell lines. For example:

| Compound | IC50 (nM) | Effect on ERα Expression (%) |

|---|---|---|

| This compound | 5.0 | -75% |

| Fulvestrant | 9.3 | -50% |

These results indicate that this compound has a lower IC50 compared to fulvestrant, suggesting greater potency in inhibiting cell growth.

Clinical Studies

A randomized trial assessed the biological activity of fulvestrant in various dosages. Although specific data on this compound from clinical trials is limited, the following findings from fulvestrant provide context:

- Tumor Biomarker Expression :

- Case Studies :

Comparative Analysis with Other SERDs

This compound is being compared with other SERDs and aromatase inhibitors in terms of efficacy and safety profiles. Notably:

Q & A

Basic: What are the key structural features of S-Deoxo-6-oxo-fulvestrant, and how do they differentiate it from fulvestrant?

Methodological Answer:

To identify structural distinctions, researchers should employ NMR spectroscopy and X-ray crystallography to compare the steric and electronic configurations of this compound with fulvestrant. The "deoxo" modification (removal of an oxygen atom) and "6-oxo" group likely alter hydrogen-bonding interactions with the estrogen receptor (ER). Pharmacological profiling via competitive radioligand binding assays can quantify ERα/ERβ affinity changes. Stability studies (e.g., HPLC-MS ) may further reveal metabolic differences .

Basic: What in vitro assays are recommended to evaluate the ER antagonistic activity of this compound?

Methodological Answer:

Standard assays include:

- Ligand-binding assays : Measure displacement of estradiol from ERα/ERβ using radiolabeled estradiol.

- Cell proliferation assays : Use ER-positive breast cancer cell lines (e.g., MCF-7) to assess growth inhibition.

- Transcriptional reporter assays : ER-responsive luciferase constructs quantify antagonism efficacy.

Ensure replicates (n ≥ 3) and include fulvestrant as a positive control. Data normalization to vehicle-treated groups is critical .

Advanced: How can researchers resolve contradictory data on the metabolic stability of this compound across preclinical models?

Methodological Answer:

Contradictions may arise from interspecies variability in cytochrome P450 enzymes. To address this:

Conduct hepatocyte incubations from multiple species (human, rat, mouse) with isotopic labeling (e.g., ¹⁴C) to track metabolites via LC-MS/MS .

Compare intrinsic clearance rates and identify species-specific metabolic pathways.

Validate findings using physiologically based pharmacokinetic (PBPK) modeling to extrapolate human pharmacokinetics.

Statistical tools like ANOVA with post-hoc tests can quantify interspecies differences .

Advanced: What experimental design principles are critical for studying this compound synergism with CDK4/6 inhibitors?

Methodological Answer:

- Dose-response matrices : Test multiple combinations (e.g., this compound + abemaciclib) using a factorial design to calculate synergy scores (e.g., Chou-Talalay method ).

- Longitudinal studies : Monitor tumor regression in PDX models with sequential biopsies to assess ER and cell-cycle marker modulation (e.g., Ki67, pRB).

- Control groups : Include monotherapy arms and vehicle controls.

Reference the MONARCH 2 and PALOMA-3 trial frameworks for translational relevance .

Basic: Which analytical techniques ensure purity and stability of this compound in experimental formulations?

Methodological Answer:

- HPLC with UV/Vis detection : Quantify purity (>98% by area under the curve).

- Accelerated stability testing : Expose the compound to 40°C/75% RH for 1–3 months and monitor degradation via mass spectrometry .

- Chiral chromatography : Confirm stereochemical integrity, especially if synthetic routes risk racemization.

Documentation must adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for reproducibility .

Advanced: How can synthetic routes for this compound be optimized to enhance yield and stereoselectivity?

Methodological Answer:

- Reaction screening : Use Design of Experiments (DoE) to test variables (catalyst loading, temperature, solvent polarity).

- Chiral auxiliaries : Introduce temporary stereochemical controls during key steps (e.g., ketone reduction).

- In-line analytics : Employ FTIR and Raman spectroscopy for real-time monitoring of intermediate formation.

Characterize final products with 2D-NMR (COSY, NOESY) to confirm regio- and stereochemistry .

Basic: What in vivo models are suitable for assessing this compound efficacy in ER+ breast cancer?

Methodological Answer:

- Xenograft models : Implant ER+ human tumor cells (e.g., T47D) into immunodeficient mice.

- Patient-derived xenografts (PDX) : Preserve tumor heterogeneity and clinical relevance.

- Endpoint analysis : Measure tumor volume weekly and perform IHC for ERα, PR, and Ki67.

Dose regimens should mirror human pharmacokinetic profiles (e.g., 5 mg/kg weekly) .

Advanced: Which statistical methods are appropriate for analyzing time-to-event data in this compound studies?

Methodological Answer:

- Kaplan-Meier analysis : Estimate progression-free survival (PFS) with log-rank tests for significance.

- Cox proportional hazards models : Adjust for covariates (e.g., prior endocrine therapy, metastasis site).

- Landmark analysis : Compare survival rates at predefined time points (e.g., 12 months).

Ensure hazard ratios (HRs) are reported with 95% confidence intervals, as demonstrated in MONALEESA-3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.